molecular formula C7H15NO B153610 4-(Methylamino)cyclohexanol CAS No. 22348-44-3

4-(Methylamino)cyclohexanol

Cat. No. B153610
CAS RN: 22348-44-3
M. Wt: 129.2 g/mol
InChI Key: OMJKFWFDNIIACS-UHFFFAOYSA-N
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Description

4-(Methylamino)cyclohexanol (MACH) is a cyclic secondary amine that has been used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a low melting point, making it ideal for use in a variety of experiments. MACH has been studied in the fields of biochemistry and physiology, as well as in the fields of organic synthesis and drug development.

Scientific Research Applications

Application in Photoinduced Crawling Motion

  • Results or Outcomes : The study found that the repeated melting and recrystallization of the 4-MAAB crystals under light irradiation resulted in the flow of liquid 4-MAAB .
  • Chemical Intermediate : Cyclohexanol, which is structurally similar to “4-(Methylamino)cyclohexanol”, primarily serves as an intermediate in chemical synthesis . It is most commonly used in the production of adipic acid and caprolactam, which are precursors to Nylon-6,6 and Nylon-6 respectively .
  • Chemical Intermediate : Cyclohexanol, which is structurally similar to “4-(Methylamino)cyclohexanol”, primarily serves as an intermediate in chemical synthesis . It is most commonly used in the production of adipic acid and caprolactam, which are precursors to Nylon-6,6 and Nylon-6 respectively .

properties

IUPAC Name

4-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJKFWFDNIIACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944997, DTXSID401300499
Record name 4-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)cyclohexanol

CAS RN

22348-38-5, 22348-44-3, 2987-05-5
Record name 4-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-(methylamino)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-4-(methylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)cyclohexanol
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4-(Methylamino)cyclohexanol
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4-(Methylamino)cyclohexanol
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4-(Methylamino)cyclohexanol
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4-(Methylamino)cyclohexanol
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4-(Methylamino)cyclohexanol

Citations

For This Compound
6
Citations
MC Venuti, GH Jones, R Alvarez… - Journal of medicinal …, 1987 - ACS Publications
A series of analogues of the cyclic AMP phosphodiesterase (PDE) inhibitor A-cyclohexyl-N-methyl-4-[(l, 2, 3, 5-tetrahydro-2-oxoimidazo [2, l-6] quinazolin-7-yl) oxy] butyr amide (RS-…
Number of citations: 59 pubs.acs.org
E Cichero, C Brullo, O Bruno, P Fossa - RSC advances, 2016 - pubs.rsc.org
The development of selective ligands binding to specific PDE isoforms represents an urgent need in medicinal chemistry, being a necessary strategy to identify many more drug-like …
Number of citations: 12 pubs.rsc.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
RCXB BRYS, RJ GENEY, A JONCOUR… - ic.gc.ca
The present invention discloses compounds according to Formula (I): wherein R1, R2, and Cy are as defined herein. The present invention relates to compounds inhibiting IRAK family …
Number of citations: 2 www.ic.gc.ca
AR Pinder - The Journal of Organic Chemistry, 1982 - ACS Publications
The roots of Physalis peruviana (Solanaceae) contain the alkaloidal base physoperuvine as both the optically active (crystalline) and the racemic (liquid) variety, isolated by Ray and co-…
Number of citations: 28 pubs.acs.org

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